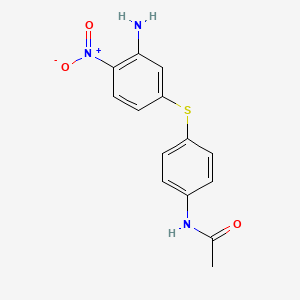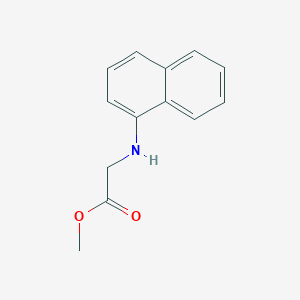
Methyl naphthalen-1-ylglycinate
Overview
Description
Methyl naphthalen-1-ylglycinate is an organic compound with the molecular formula C13H13NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group attached to the naphthalene ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl naphthalen-1-ylglycinate can be synthesized through several synthetic routes. One common method involves the reaction of naphthylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of methyl 2-[(naphthalen-1-yl)amino]acetate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or crystallization. The choice of solvents, catalysts, and reaction parameters is critical to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl naphthalen-1-ylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Methyl naphthalen-1-ylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(naphthalen-1-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(naphthalen-2-yl)acetate
- Naphthalen-2-yl-acetyl chloride
- 2-Naphthaleneacetic acid
Comparison
Methyl naphthalen-1-ylglycinate is unique due to the presence of both an amino group and an ester functional group, which confer distinct chemical reactivity and potential biological activity. In contrast, similar compounds like methyl 2-(naphthalen-2-yl)acetate lack the amino group, resulting in different chemical properties and applications.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-(naphthalen-1-ylamino)acetate |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)9-14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8,14H,9H2,1H3 |
InChI Key |
XZPCEHZALHRIPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
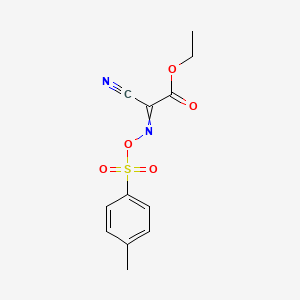
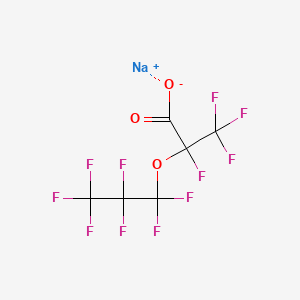
![2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B8647192.png)
![6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B8647195.png)
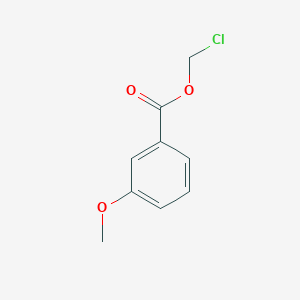
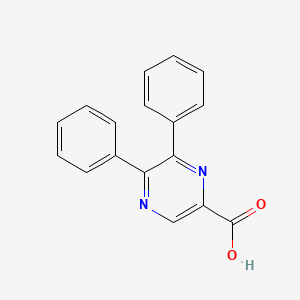
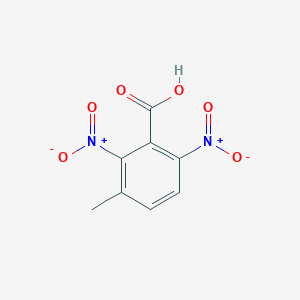
![5-chloro-3,3,6-trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8647210.png)
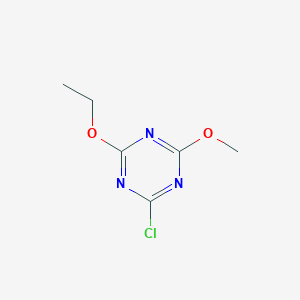
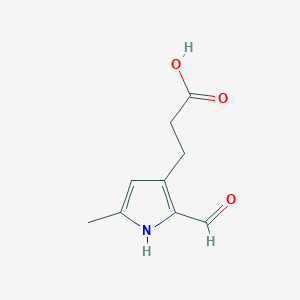
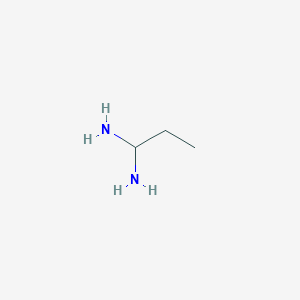
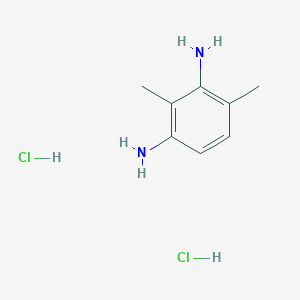
![Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]](/img/structure/B8647266.png)
